![molecular formula C24H26N8O B6534374 N-(diphenylmethyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058247-89-4](/img/structure/B6534374.png)
N-(diphenylmethyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
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Description
“N-(diphenylmethyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been evaluated for its antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Based on the structural similarity to other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, it can be hypothesized that this compound might interact with its target, possibly cdk2, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Result of Action
If we consider the potential inhibition of cdk2, the compound could lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
properties
IUPAC Name |
N-benzhydryl-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N8O/c1-2-32-23-21(28-29-32)22(25-17-26-23)30-13-15-31(16-14-30)24(33)27-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20H,2,13-16H2,1H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRLTOAUFLYWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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